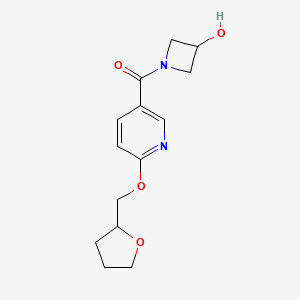

(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone

Description

(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a hydroxyazetidine, a tetrahydrofuran, and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

(3-hydroxyazetidin-1-yl)-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-11-7-16(8-11)14(18)10-3-4-13(15-6-10)20-9-12-2-1-5-19-12/h3-4,6,11-12,17H,1-2,5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIWKOJICCMVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CC(C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.

Introduction of the Hydroxy Group: Hydroxylation reactions can be employed to introduce the hydroxy group at the desired position.

Attachment of the Tetrahydrofuran Moiety: This can be achieved through etherification reactions using appropriate reagents and conditions.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving nitrogen-containing precursors.

Final Coupling Reaction: The final step involves coupling the different moieties together under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.

Substitution: Various substitution reactions can occur, especially at the pyridine ring, where halogenation or alkylation can take place.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone exhibit significant antibacterial properties. For instance, derivatives of azetidine have been studied for their ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This suggests that the compound may possess similar antimicrobial efficacy, warranting further exploration in this area .

Inhibition of Autotaxin

Autotaxin is an enzyme implicated in various pathological conditions, including cancer and fibrosis. Compounds that inhibit autotaxin have shown promise in reducing lysophosphatidic acid levels, which are associated with these diseases. The structural characteristics of this compound may allow it to interact effectively with autotaxin, potentially leading to therapeutic applications in treating fibrotic diseases .

Case Study: Antibacterial Efficacy

A study focusing on azetidine derivatives demonstrated their effectiveness against resistant bacterial strains. In vitro testing showed that compounds similar to this compound were able to reduce bacterial growth significantly. The results indicated a need for further clinical trials to assess their potential as new antibiotics .

Case Study: Anti-fibrotic Properties

Another research initiative explored the effects of autotaxin inhibitors on pulmonary fibrosis models in mice. The findings suggested that compounds structurally related to this compound could effectively lower extracellular matrix deposition and improve lung function, indicating potential as therapeutic agents for fibrotic diseases .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparison with structurally related compounds is essential:

Mechanism of Action

The mechanism of action of (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

DNA/RNA Binding: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-2-yl)methanone: A similar compound with a slight variation in the position of the pyridine ring.

(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-4-yl)methanone: Another analog with a different substitution pattern on the pyridine ring.

Uniqueness

The uniqueness of (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

The compound (3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines an azetidine ring with a pyridine moiety, which may contribute to its biological activities. The presence of a tetrahydrofuran group enhances its solubility and bioavailability.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, which are summarized in the table below:

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest, leading to apoptosis.

- Modulation of Signaling Pathways : It may affect various signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Antitumor Effects

In vitro experiments conducted on human cancer cell lines demonstrated that the compound reduced cell viability by over 50% at 25 µM concentration after 48 hours of treatment. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Neuroprotective Effects

In a rodent model of neurodegeneration, administration of the compound led to reduced neuronal loss and improved cognitive function compared to control groups. This suggests potential applications in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.